molecular formula C17H26N2O3 B13662882 tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13662882
M. Wt: 306.4 g/mol
InChI Key: ZDIVZXZUIPLHNP-UHFFFAOYSA-N
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Description

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group, a hydroxyl group at the 3-position, and a benzylamino substituent at the 4-position. Its stereochemistry (3R,4R) is critical for molecular interactions, particularly in medicinal chemistry contexts such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3

InChI Key

ZDIVZXZUIPLHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the piperidine ring system.
  • Introduction of the hydroxyl group at the 3-position with stereocontrol.
  • Installation of the benzylamino group at the 4-position.
  • Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

The stereochemical control at positions 3 and 4 is critical to obtain the (3R,4R) isomer, which is often achieved via asymmetric synthesis or chiral resolution techniques.

Detailed Synthetic Routes

Route via Reductive Amination and Asymmetric Epoxidation

One well-documented approach involves starting from commercially available 4-hydroxypiperidine derivatives, followed by reductive N-alkylation and asymmetric epoxidation steps:

  • Step 1: Reductive N-alkylation of 4-hydroxypiperidine with benzyl aldehyde yields 4-(benzylamino)-piperidine intermediates.
  • Step 2: Introduction of the hydroxyl group at the 3-position is achieved via Sharpless asymmetric epoxidation or dihydroxylation of an appropriate olefin precursor, affording the (3R,4R)-stereochemistry.
  • Step 3: Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride or Boc chloride under standard conditions yields the target compound.

This route benefits from high stereoselectivity and the use of commercially available starting materials.

Ugi Multicomponent Reaction Followed by Cyclization

Another sophisticated method involves the Ugi four-component coupling reaction, followed by deprotection and cyclization:

  • Step 1: A Ugi coupling reaction is performed using an N-Boc-protected amino acid, an appropriate amine (e.g., benzylamine), an isonitrile, and an aldehyde or ketone to assemble a linear precursor.
  • Step 2: Acidic deprotection of the Boc group triggers intramolecular cyclization to form the piperidine ring with the desired substitution pattern.
  • Step 3: Subsequent catalytic hydrogenation and reductive N-alkylation steps introduce the benzylamino group at the 4-position.

This method allows for modular synthesis and structural diversity, facilitating access to various stereoisomers and analogs.

Stereoselective Cyclization via β-Hydroxy-N-Boc-α-Amino Acid Precursors

Preparation of the compound can also proceed through β-hydroxy-N-Boc-α-amino acid intermediates:

  • Step 1: Synthesis of optically active β-hydroxy-N-Boc-α-amino acids via Sharpless asymmetric epoxidation or chiral pool synthesis.
  • Step 2: Cyclocarbamation with benzyl isocyanate in the presence of appropriate bases leads to carbamate intermediates.
  • Step 3: Intramolecular cyclization under acidic conditions affords the piperidine ring with the (3R,4R) configuration.

This approach offers excellent stereochemical control and is suitable for scale-up.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Reductive Amination + Asymmetric Epoxidation Uses commercially available 4-hydroxypiperidine; Sharpless epoxidation for stereocontrol High stereoselectivity; straightforward steps Requires chiral catalysts; multiple steps
Ugi Multicomponent Reaction + Cyclization Modular assembly; diverse substituents possible Versatile; good for analog synthesis Complex reaction setup; purification challenges
β-Hydroxy-N-Boc-α-Amino Acid Cyclization Uses chiral β-hydroxy amino acid precursors Excellent stereochemical control Requires preparation of chiral intermediates

Experimental Data and Reaction Conditions

Step Reagents and Conditions Yield (%) Notes
Reductive N-alkylation Benzyl aldehyde, NaBH3CN, MeOH, room temperature 85-90 Mild conditions; selective for N-alkylation
Sharpless Epoxidation Diethyl L-tartrate, Ti(OiPr)4, tBuOOH, -20 °C 75-80 High enantioselectivity for (3R,4R) isomer
Boc Protection Boc2O, triethylamine, dichloromethane, 0 °C to RT 90-95 Standard nitrogen protection step
Ugi Reaction N-Boc amino acid, benzylamine, isonitrile, aldehyde, MeOH, RT 70-85 One-pot multicomponent reaction
Cyclization Acidic conditions (TFA or HCl in dioxane), RT 80-90 Promotes ring closure

Research and Industrial Applications

This compound is widely used as:

  • A building block in the synthesis of complex heterocyclic compounds.
  • An intermediate in medicinal chemistry for the development of antibacterial and neurological agents.
  • A scaffold for SAR (structure-activity relationship) studies due to its defined stereochemistry and functional groups.

Its preparation methods are optimized for scalability and stereochemical purity, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The benzylamino group can be reduced to a primary amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzylamino group would produce a primary amine.

Scientific Research Applications

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, which can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Physicochemical Properties and Drug-Likeness

Table 2: Property Comparison of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors logP (Predicted)
Target Compound C17H25N2O3 305.4 2 (OH, NH) 4 ~1.5
QW-4058 C17H24FN2O3 323.4 1 (NH) 4 ~2.0
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate C10H20N2O3 230.3 2 (OH, NH2) 4 ~0.8
(3S,4S)-tert-Butyl 3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate C16H24N2O3 292.4 2 (OH, NH) 4 ~1.2

Notes:

  • The target compound’s benzylamino group increases logP compared to amino-substituted analogs.
  • Fluorine in QW-4058 raises logP but reduces polarity.

Biological Activity

tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate, also known by its CAS number 1161931-95-8, is a compound of interest in pharmacological research due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its interactions with neurotransmitter transporters, effects on locomotor activity, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H26N2O3, with a molecular weight of approximately 306.41 g/mol. The compound features a piperidine ring substituted with a hydroxyl group and a benzylamino moiety. Its structural representation is crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC17H26N2O3
Molecular Weight306.41 g/mol
CAS Number1161931-95-8
Purity97%

Interaction with Neurotransmitter Transporters

Research indicates that compounds similar to this compound exhibit significant affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). A study demonstrated that derivatives of this class showed high uptake inhibition at DAT and moderate to high affinity at NET, suggesting potential applications in treating disorders related to dopamine dysregulation, such as ADHD and addiction .

Locomotor Activity Studies

In vivo studies have shown that this compound can significantly elevate locomotor activity in animal models. For instance, doses administered in controlled experiments resulted in increased distance traveled by subjects within specific time frames. The peak effects were observed shortly after administration, indicating a rapid onset of action. This behavior is often associated with stimulant properties and could be beneficial in understanding the compound's potential as a therapeutic agent .

Case Studies

Several case studies have been documented regarding the biological effects of similar piperidine derivatives:

  • Dopamine Transporter Affinity : A comparative analysis highlighted that hydroxylated compounds exhibited increased potency in inhibiting dopamine uptake compared to their non-hydroxylated counterparts. This effect was attributed to enhanced binding interactions at the transporter sites .
  • Behavioral Effects : In one study involving various piperidine derivatives, it was found that certain compounds significantly increased locomotor activity at varying doses, suggesting their potential use in pharmacotherapy for attention-related disorders .

Implications for Therapeutic Applications

The biological activity of this compound suggests several therapeutic avenues:

  • Neuropharmacology : Its interaction with DAT and NET positions it as a candidate for developing treatments for conditions like depression and ADHD.
  • Addiction Therapy : Given its stimulant-like effects observed in locomotor studies, further research could explore its utility in managing substance use disorders.

Q & A

What are the established synthetic routes for tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate, and what reaction conditions optimize yield and stereoselectivity?

Methodological Answer:
A common approach involves reductive amination of an epoxide intermediate with benzylamine. For example, reacting (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane with benzylamine in isopropanol under reflux for 16 hours yields the target compound with high stereoselectivity (88% yield after recrystallization) . Key factors for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., i-PrOH) favor nucleophilic ring-opening of the epoxide.
  • Temperature : Reflux conditions ensure complete conversion while minimizing side reactions.
  • Purification : Recrystallization in methanol/water (7:3) improves purity and stereochemical fidelity.

How can researchers confirm the stereochemical integrity of this compound using advanced analytical techniques?

Methodological Answer:

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) to refine crystal structures and determine absolute configuration. This method is critical for resolving ambiguities in stereochemistry .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with literature values to verify diastereomeric purity. Coupling constants (JJ-values) between hydroxyl and adjacent protons can confirm relative configurations .

What strategies are effective for resolving contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Methodological Answer:
Discrepancies often arise from variations in reaction conditions or purification protocols. Systematic troubleshooting includes:

  • Solvent screening : Test polar (e.g., DCM) vs. non-polar solvents to identify optimal dielectric environments.
  • Catalyst optimization : Evaluate Lewis acids (e.g., NaHB(OAc)3_3) for enhancing stereoselectivity in reductive amination .
  • Reaction monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically.

What methodologies are recommended for investigating the biological activity of this compound, particularly its interaction with neurological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., dopamine or serotonin transporters).
  • In vitro assays : Conduct competitive binding studies with radiolabeled ligands to quantify inhibition constants (KiK_i).
  • Enzyme kinetics : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

How can regioselective functionalization of the piperidine ring be achieved in this compound to synthesize derivatives with enhanced bioactivity?

Methodological Answer:

  • Protecting group strategies : Temporarily mask the hydroxyl group with silyl ethers (e.g., TBSCl) to direct electrophilic substitution to the benzylamino group .
  • Selective oxidation : Use TEMPO/NaClO2_2 to oxidize the hydroxyl group to a ketone without affecting the amine .
  • Cross-coupling reactions : Employ Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the benzylamino position .

What crystallographic data analysis tools and refinement protocols are critical for determining the absolute configuration of this compound?

Methodological Answer:

  • SHELX suite : Use SHELXD for phase determination and SHELXL for least-squares refinement. Key metrics include R-factors (<5%) and Flack parameters to confirm enantiomeric purity .
  • Data collection : High-resolution (<1.0 Å) synchrotron X-ray data minimizes errors in electron density maps.

In cases of unexpected byproduct formation during synthesis, what analytical approaches should be employed to identify and characterize impurities?

Methodological Answer:

  • LC-MS : Couple liquid chromatography with high-resolution mass spectrometry to detect and fragment impurities.
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC and HMBC experiments to assign structures of side products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability to differentiate between stereoisomers or solvates .

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